molecular formula C7H11NOS B008992 Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) CAS No. 107942-26-7

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)

Cat. No. B008992
M. Wt: 157.24 g/mol
InChI Key: RKGZXWXOIRSWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI), also known as DMTP, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of pyrrole, a five-membered aromatic ring that contains one nitrogen atom. DMTP is a thioether, which means it contains a sulfur atom bonded to a carbon atom. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood. It has been suggested that Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) acts as an antioxidant and scavenges free radicals. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been shown to inhibit the activity of some enzymes that are involved in the production of reactive oxygen species. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to increase the expression of some antioxidant enzymes.

Biochemical And Physiological Effects

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in animal models of oxidative stress. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has some advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods without degradation. Another advantage is that it is relatively easy to synthesize. One limitation is that the yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using current methods is relatively low. Another limitation is that the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood.

Future Directions

There are several future directions for the study of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI). One direction is to investigate the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in more detail. Another direction is to investigate the potential use of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in the treatment of other diseases that are characterized by oxidative stress and inflammation. Another direction is to develop new methods for the synthesis of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) that have higher yields.

Synthesis Methods

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been synthesized using different methods. One method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of sodium hydride. Another method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of a palladium catalyst. The yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using these methods varies from 20-50%.

Scientific Research Applications

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been used in scientific research for various purposes. It has been studied for its potential use as an anti-cancer agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been studied for its potential use in the treatment of Parkinson's disease. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.

properties

CAS RN

107942-26-7

Product Name

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C7H11NOS/c1-5(9)6-3-7(10-2)8-4-6/h6H,3-4H2,1-2H3

InChI Key

RKGZXWXOIRSWJF-UHFFFAOYSA-N

SMILES

CC(=O)C1CC(=NC1)SC

Canonical SMILES

CC(=O)C1CC(=NC1)SC

synonyms

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]- (9CI)

Origin of Product

United States

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